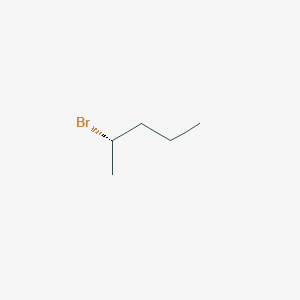

(s)-2-Bromo-pentane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-bromopentane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11Br/c1-3-4-5(2)6/h5H,3-4H2,1-2H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGAJYTCRJPCZRJ-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Enantiomerically Pure (S)-2-Bromopentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of enantiomerically pure (S)-2-bromopentane, a chiral building block of significant interest in the pharmaceutical and fine chemical industries. This document provides a comprehensive overview of the most effective synthetic strategies, complete with detailed experimental protocols and quantitative data to facilitate replication and optimization in a research and development setting.

Introduction

(S)-2-Bromopentane is a valuable chiral intermediate used in the synthesis of a variety of more complex molecules, particularly in the development of new drug candidates. The stereochemistry at the C2 position is often crucial for the biological activity and selectivity of the final product. Therefore, access to enantiomerically pure (S)-2-bromopentane is of paramount importance. This guide explores the primary methods for achieving high enantiopurity, focusing on stereospecific conversion from chiral precursors and enzymatic kinetic resolution.

Synthetic Strategies and Quantitative Data

Several strategies can be employed for the synthesis of enantiomerically pure (S)-2-bromopentane. The choice of method often depends on the availability of starting materials, desired scale, and required level of enantiopurity. The following table summarizes the key quantitative data for the most viable approaches.

| Method | Starting Material | Reagents | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |

| Stereospecific Conversion (SN2) | (R)-2-Pentanol | Phosphorus tribromide (PBr₃) | 85-95 | >99 | [1] |

| Enzymatic Kinetic Resolution | Racemic 2-Pentanol | Candida antarctica lipase B (CALB), Vinyl acetate | ~45 (for (S)-2-pentanol) | >99 | [2] |

| Chiral Resolution (Chromatography) | Racemic 2-Bromopentane | Chiral stationary phase (e.g., HYDRODEX γ-DiMOM) | - | Analytical separation demonstrated | [3] |

Table 1: Comparison of Synthetic Methods for (S)-2-Bromopentane.

Experimental Protocols

Stereospecific Conversion of (R)-2-Pentanol to (S)-2-Bromopentane (SN2 Reaction)

This method relies on the stereospecific inversion of configuration at the chiral center of (R)-2-pentanol upon reaction with phosphorus tribromide. This SN2 reaction is a reliable and high-yielding method for obtaining (S)-2-bromopentane with high enantiomeric purity, provided the starting alcohol is of high enantiomeric excess.

Experimental Workflow:

Caption: Workflow for the synthesis of (S)-2-bromopentane from (R)-2-pentanol.

Protocol:

-

To a stirred solution of enantiomerically pure (R)-2-pentanol (1.0 eq) in a suitable anhydrous solvent (e.g., diethyl ether) cooled to 0 °C in an ice bath, slowly add phosphorus tribromide (0.33-0.40 eq) dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Carefully pour the reaction mixture onto crushed ice and transfer to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by distillation to afford (S)-2-bromopentane as a colorless liquid.

Enzymatic Kinetic Resolution of Racemic 2-Pentanol followed by Bromination

This method utilizes a lipase to selectively acylate one enantiomer of racemic 2-pentanol, allowing for the separation of the unreacted, enantiomerically enriched (S)-2-pentanol. The isolated (S)-2-pentanol is then converted to (S)-2-bromopentane. This approach is particularly useful when a racemic mixture of the precursor alcohol is more readily available or cost-effective.

Experimental Workflow:

Caption: Workflow for enzymatic resolution and subsequent bromination.

Protocol:

Part A: Enzymatic Kinetic Resolution

-

To a solution of racemic 2-pentanol (1.0 eq) in an organic solvent (e.g., hexane or toluene), add Candida antarctica lipase B (CALB) (immobilized, e.g., Novozym 435).

-

Add vinyl acetate (0.5-0.6 eq) as the acylating agent.

-

Shake the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by gas chromatography (GC) until approximately 50% conversion is reached.

-

Filter off the enzyme and remove the solvent under reduced pressure.

-

Separate the unreacted (S)-2-pentanol from the formed (R)-2-pentanyl acetate by column chromatography.

Part B: Bromination of (S)-2-Pentanol

To obtain (S)-2-bromopentane from (S)-2-pentanol, a reaction that proceeds with retention of configuration is required. One such method involves the formation of a tosylate followed by displacement with bromide.

-

To a solution of the enantioenriched (S)-2-pentanol (1.0 eq) in pyridine at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise. Stir the reaction at 0 °C for several hours.

-

Work up the reaction by adding water and extracting with diethyl ether. Wash the organic layer with dilute HCl, saturated aqueous NaHCO₃, and brine. Dry over MgSO₄ and concentrate to give the tosylate.

-

Dissolve the tosylate in a suitable solvent like acetone and add a source of bromide ions, such as lithium bromide (LiBr). Heat the mixture to reflux until the reaction is complete (monitored by TLC or GC).

-

After cooling, remove the solvent and partition the residue between water and diethyl ether. Separate the organic layer, dry it over MgSO₄, and concentrate. Purify the crude product by distillation to yield (S)-2-bromopentane.

Conclusion

The synthesis of enantiomerically pure (S)-2-bromopentane is readily achievable through well-established organic chemistry principles. The choice between stereospecific conversion of an enantiopure alcohol and enzymatic kinetic resolution of a racemate will be dictated by factors such as cost, scale, and the availability of starting materials. The protocols provided in this guide offer reliable and reproducible methods for obtaining this valuable chiral intermediate in high yield and excellent enantiomeric purity, thereby supporting its application in pharmaceutical and chemical research.

References

Spectroscopic Data for (S)-2-Bromopentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the chiral molecule (S)-2-bromopentane. The information presented includes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, compiled and organized for clarity and ease of comparison. Detailed experimental protocols are also provided to aid in the replication and verification of these findings. As the spectroscopic properties of enantiomers are identical in achiral environments, the data presented here for 2-bromopentane is representative of the (S)-enantiomer.

Data Presentation

The following tables summarize the quantitative spectroscopic data obtained for 2-bromopentane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 4.15 | Sextet | 1H | 6.8 | H-2 |

| 1.85 - 1.70 | Multiplet | 2H | - | H-3 |

| 1.70 | Doublet | 3H | 6.8 | H-1 |

| 1.55 - 1.40 | Multiplet | 2H | - | H-4 |

| 0.92 | Triplet | 3H | 7.4 | H-5 |

¹³C NMR (Carbon-13) NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 54.5 | C-2 |

| 37.8 | C-3 |

| 25.8 | C-1 |

| 20.2 | C-4 |

| 13.8 | C-5 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 2965 | Strong | C-H stretch (alkane) |

| 2932 | Strong | C-H stretch (alkane) |

| 2874 | Strong | C-H stretch (alkane) |

| 1458 | Medium | C-H bend (methylene and methyl) |

| 1380 | Medium | C-H bend (methyl) |

| 1255 | Strong | C-H wag (methylene) |

| 1168 | Strong | C-C stretch |

| 650 | Strong | C-Br stretch |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 152 | 2.5 | [M+2]⁺ (presence of ⁸¹Br isotope) |

| 150 | 2.5 | [M]⁺ (molecular ion, presence of ⁷⁹Br isotope) |

| 71 | 100 | [C₅H₁₁]⁺ (loss of Br) |

| 43 | 97 | [C₃H₇]⁺ |

| 55 | 21 | [C₄H₇]⁺ |

| 41 | 20 | [C₃H₅]⁺ |

| 29 | 13 | [C₂H₅]⁺ |

| 27 | 9 | [C₂H₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : A sample of 5-10 mg of 2-bromopentane was dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) within a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (0 ppm).

-

¹H NMR Spectroscopy : Proton NMR spectra were acquired on a 400 MHz spectrometer. A standard pulse-acquire sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were co-added to improve the signal-to-noise ratio.

-

¹³C NMR Spectroscopy : Carbon-13 NMR spectra were acquired on the same 400 MHz spectrometer, operating at a frequency of 100 MHz for ¹³C. A proton-decoupled pulse sequence was employed to simplify the spectrum to single lines for each unique carbon atom. A spectral width of 240 ppm was used, with an acquisition time of 1 second and a relaxation delay of 2 seconds. 1024 scans were accumulated to achieve adequate signal intensity due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

-

Sample Preparation : A drop of neat 2-bromopentane liquid was placed between two polished potassium bromide (KBr) salt plates to form a thin liquid film.

-

Data Acquisition : The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum was scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean KBr plates was recorded and automatically subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences. 32 scans were co-added at a resolution of 4 cm⁻¹ to produce the final spectrum.

Mass Spectrometry (MS)

-

Sample Introduction : A dilute solution of 2-bromopentane in dichloromethane was injected into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC was equipped with a non-polar capillary column (e.g., DB-5ms) to separate the analyte from any impurities. The oven temperature was programmed to ramp from 50°C to 250°C.

-

Ionization and Analysis : Electron Ionization (EI) was used as the ionization method, with an electron energy of 70 eV. The resulting ions were analyzed by a quadrupole mass analyzer, scanning a mass-to-charge (m/z) range of 10 to 200. The data was collected and processed using the instrument's software to generate the mass spectrum.

Visualizations

The following diagrams illustrate key concepts and workflows related to the spectroscopic analysis of (S)-2-bromopentane.

understanding the stereochemistry of (s)-2-bromo-pentane

An In-Depth Technical Guide to the Stereochemistry of (S)-2-Bromopentane

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-2-bromopentane is a chiral alkyl halide of significant interest in stereoselective synthesis. Its value as a synthetic intermediate is derived from the stereospecificity of its reactions, which are crucial for the construction of complex, enantiomerically pure molecules in fields such as drug development. This technical guide provides a comprehensive overview of the core stereochemical principles governing (S)-2-bromopentane, including its physicochemical properties, stereoselective synthesis, and key reaction pathways. Detailed experimental protocols and mechanistic diagrams are provided to serve as a practical resource for laboratory professionals.

Introduction to Chiral Bromoalkanes

Chiral bromoalkanes, such as (S)-2-bromopentane, are fundamental building blocks in advanced organic synthesis.[1] The presence of a bromine atom provides a good leaving group, facilitating a variety of transformations, most notably nucleophilic substitution (SN2) and elimination (E2) reactions.[1] The stereochemistry at the halogen-bearing carbon center is a critical determinant of a molecule's biological activity, influencing its pharmacokinetic and pharmacodynamic properties.[1] Consequently, the ability to control the stereochemical outcome of reactions involving these chiral halides is paramount in the synthesis of enantiomerically pure active pharmaceutical ingredients. This guide focuses on the (S)-enantiomer of 2-bromopentane, exploring the key aspects of its stereochemistry.

Physicochemical and Stereochemical Properties

2-bromopentane is a chiral molecule due to the presence of an asymmetric carbon atom at the C2 position, leading to the existence of two non-superimposable mirror images: (S)-2-bromopentane and (R)-2-bromopentane.[2][3][4] These enantiomers possess identical physical properties, such as boiling point and density, but differ in their interaction with plane-polarized light. The (S)-enantiomer is levorotatory, meaning it rotates plane-polarized light to the left (counter-clockwise).

Data Presentation: Physicochemical Properties of 2-Bromopentane

The following table summarizes key quantitative data for 2-bromopentane.

| Property | Value |

| Molecular Formula | C₅H₁₁Br[1][3] |

| Molar Mass | 151.04 g/mol [1][3][5] |

| Appearance | Colorless to yellow liquid[4][5] |

| Density | ~1.21 g/mL at 25 °C[2][3] |

| Boiling Point | 117 °C[2] |

| IUPAC Name | (2S)-2-bromopentane[1] |

| Specific Rotation, [α]D ((R)-enantiomer) | -23.1° to -33° |

| Specific Rotation, [α]D ((S)-enantiomer) | +23.1° to +33° (inferred) |

Note: The specific rotation values for the pure enantiomers can vary based on experimental conditions. The sign of rotation for the (S)-enantiomer is opposite to that of the (R)-enantiomer.

Stereoselective Synthesis

The most reliable method for preparing enantiomerically pure (S)-2-bromopentane is through a stereospecific reaction that inverts the configuration of a chiral precursor. The preferred pathway involves the SN2 reaction of (R)-2-pentanol with a brominating agent such as phosphorus tribromide (PBr₃).[6][7]

The reaction mechanism involves the activation of the alcohol's hydroxyl group by PBr₃ to transform it into a good leaving group. The bromide ion, generated in the process, then acts as a nucleophile, attacking the carbon atom from the side opposite to the leaving group (backside attack). This concerted, single-step process results in a complete inversion of the stereocenter.[7] Therefore, to synthesize (S)-2-bromopentane, one must start with (R)-2-pentanol.

References

- 1. (s)-2-Bromo-pentane | C5H11Br | CID 24884213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-bromopentane [stenutz.eu]

- 3. 2-Bromopentane - Wikipedia [en.wikipedia.org]

- 4. webassign.net [webassign.net]

- 5. 2-Bromopentane | C5H11Br | CID 7890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Solved What compound provides (S)-2-bromopentane upon | Chegg.com [chegg.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

optical rotation and chirality of 2-bromopentane isomers

An In-depth Technical Guide on the Optical Rotation and Chirality of 2-Bromopentane Isomers

Introduction to Chirality and Optical Activity

Stereochemistry, the three-dimensional arrangement of atoms in molecules, is a critical aspect of chemical and biological sciences. A central concept in stereochemistry is chirality , from the Greek word for 'hand'. A molecule is chiral if it is non-superimposable on its mirror image, much like a left hand is the mirror image of a right hand but cannot be perfectly overlaid onto it.[1] Molecules that are superimposable on their mirror images are termed achiral .

The primary structural feature that often leads to chirality in organic molecules is the presence of a stereocenter , typically a carbon atom bonded to four different substituents.[2][3] This asymmetric carbon creates two distinct spatial arrangements, known as enantiomers . Enantiomers are a pair of non-superimposable mirror-image stereoisomers.[4]

A defining physical property of chiral molecules is their optical activity : the ability to rotate the plane of plane-polarized light.[2][4] When a beam of plane-polarized light passes through a solution containing a chiral compound, the plane of polarization is rotated.[5] Enantiomers rotate light by equal magnitudes but in opposite directions.[6]

-

Dextrorotatory (+): The enantiomer that rotates the plane of light clockwise.

-

Levorotatory (-): The enantiomer that rotates the plane of light counter-clockwise.[7]

A 1:1 mixture of two enantiomers, known as a racemic mixture , exhibits no net optical rotation because the equal and opposite rotations of the individual enantiomers cancel each other out.[8][9]

2-Bromopentane serves as an excellent model for these principles. The carbon atom at the second position (C2) is bonded to four different groups: a hydrogen atom (H), a bromine atom (Br), a methyl group (-CH₃), and a propyl group (-CH₂CH₂CH₃). This makes C2 a stereocenter, and 2-bromopentane exists as a pair of enantiomers: (R)-2-bromopentane and (S)-2-bromopentane.[10]

Optical Rotation Data for 2-Bromopentane Isomers

The extent of optical rotation is a quantifiable physical property known as the specific rotation ([α]) . It is a characteristic of a chiral compound under standard conditions.[6] The specific rotation is calculated from the experimentally measured observed rotation (α) using Biot's Law.[5][11]

Biot's Law: [α] = α / (l × c) Where:

-

[α] is the specific rotation in degrees.

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the sample in grams per milliliter (g/mL).

The specific rotation is typically reported with the temperature and the wavelength of light used, most commonly the D-line of a sodium lamp (589 nm).[6][7]

The enantiomers of 2-bromopentane rotate plane-polarized light to an equal extent but in opposite directions. Experimental values reported in the literature can vary based on sample purity and experimental conditions.

| Isomer | Configuration | Direction of Rotation | Reported Specific Rotation [α] (degrees) |

| (-)-2-Bromopentane | (R) | Levorotatory (-) | -23.1[12][13], -33[14], -36.2[15] |

| (+)-2-Bromopentane | (S) | Dextrorotatory (+) | +23.1[13], +33, +36.2 |

Note: The relationship between R/S configuration and the direction of rotation (+/-) is not absolute and must be determined experimentally. For 2-bromopentane, the (R) isomer is levorotatory (-), and the (S) isomer is dextrorotatory (+).[13]

Experimental Protocol: Polarimetry

The measurement of optical rotation is performed using an instrument called a polarimeter. The following protocol outlines the standard procedure for determining the specific rotation of a chiral compound like an enantiomer of 2-bromopentane.

3.1 Materials and Equipment

-

Polarimeter

-

Polarimeter cell (e.g., 1 dm length)

-

Volumetric flask and analytical balance

-

Solvent (e.g., chloroform, ethanol)

-

Sample of the 2-bromopentane enantiomer

3.2 Detailed Methodology

-

Instrument Preparation:

-

Turn on the polarimeter's light source (typically a sodium lamp) and allow the instrument to warm up for at least 10-15 minutes to ensure a stable light output.[8]

-

-

Sample Preparation:

-

Accurately weigh a precise amount of the 2-bromopentane isomer (e.g., 100 mg).

-

Dissolve the sample in a suitable achiral solvent in a volumetric flask (e.g., 10 mL) to create a solution of known concentration (c). For example, 100 mg in 10 mL gives a concentration of 0.01 g/mL.[8][16]

-

Ensure the sample is fully dissolved and the solution is homogeneous.

-

-

Instrument Calibration (Zeroing):

-

Fill the clean polarimeter cell with the pure solvent that was used to prepare the sample solution. This is the "blank."

-

Ensure no air bubbles are trapped in the light path of the cell.[8]

-

Place the blank-filled cell in the polarimeter's sample chamber.

-

Zero the instrument according to the manufacturer's instructions. This corrects for any optical rotation caused by the solvent or the cell itself.[8]

-

-

Measurement of Observed Rotation:

-

Rinse the polarimeter cell with a small amount of the prepared sample solution, then discard the rinsing.

-

Carefully fill the cell with the sample solution, again ensuring no air bubbles are present.

-

Place the sample cell into the polarimeter.

-

Initiate the measurement. The instrument will display the observed angle of rotation (α) in degrees. Record this value, including its sign (+ or -).[5][8]

-

Record the temperature at which the measurement was taken.

-

-

Calculation of Specific Rotation:

-

Use the recorded observed rotation (α), the known cell path length (l), and the calculated sample concentration (c) to determine the specific rotation [α] using Biot's Law.[7][11]

-

Example Calculation: If the observed rotation (α) is -2.31°, the cell length (l) is 1.0 dm, and the concentration (c) is 0.10 g/mL, then: [α] = -2.31° / (1.0 dm × 0.10 g/mL) = -23.1°

-

Visualizations

Chirality and Optical Activity of 2-Bromopentane

The following diagram illustrates the relationship between the chiral center of 2-bromopentane, its resulting enantiomers, and their opposing effects on plane-polarized light.

Caption: Enantiomers of 2-bromopentane rotate plane-polarized light in opposite directions.

Experimental Workflow for Polarimetry

This diagram outlines the logical flow of the experimental procedure for determining the specific rotation of a substance.

Caption: Step-by-step workflow for the experimental determination of specific rotation.

References

- 1. Chirality and Optical Activity [chemed.chem.purdue.edu]

- 2. byjus.com [byjus.com]

- 3. m.youtube.com [m.youtube.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 6. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 7. Specific rotation - Wikipedia [en.wikipedia.org]

- 8. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 2-Bromopentane - Wikipedia [en.wikipedia.org]

- 11. vernier.com [vernier.com]

- 12. Solved 7. (R)-2-bromopentane has a specific rotation of | Chegg.com [chegg.com]

- 13. youtube.com [youtube.com]

- 14. Solved 3. (R)-2-bromopentane (below) has a specific rotation | Chegg.com [chegg.com]

- 15. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 16. m.youtube.com [m.youtube.com]

In-Depth Technical Guide: (S)-2-Bromopentane - Commercial Availability and Purity Assessment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and purity analysis of (S)-2-bromopentane, a chiral halogenated hydrocarbon with applications in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. This document details commercially available sources, their stated purities, and in-depth experimental protocols for verifying both chemical and enantiomeric purity.

Commercial Availability of 2-Bromopentane

(S)-2-bromopentane is commercially available, though it is more commonly offered as a racemic mixture or in technical grade by major chemical suppliers. The enantiomerically pure form is available from more specialized sources. The following tables summarize the available forms of 2-bromopentane.

Table 1: Commercial Availability of (S)-2-Bromopentane

| Supplier | Product Name | Catalog Number | Stated Purity |

| BenchChem | (s)-2-Bromo-pentane | B8253618 | Information not readily available |

Table 2: Commercial Availability of Racemic and Technical Grade 2-Bromopentane

| Supplier | Product Name | Catalog Number | Stated Purity |

| Sigma-Aldrich | 2-Bromopentane | B75204 | 95%[1] |

| Thermo Scientific Chemicals | 2-Bromopentane, tech. 90% | A17205 | > 88.0% (GC)[2] |

| TCI Chemical | 2-Bromopentane (contains ca. 12% 3-Bromopentane) | B0232 | >85.0% (GC)[3][4] |

| Fisher Scientific | 2-Bromopentane, 90%, tech. | AC107230000 | 90% |

| MolPort | 2-bromopentane | Molport-001-783-748 | 95% to 98% (GC) from various suppliers[4] |

| Lab Pro Inc. | 2-Bromopentane(contains ca. 12% 3-Bromopentane) | B0232-500ML | Min. 85.0 (GC)[1] |

Purity Assessment: Experimental Protocols

Accurate determination of both chemical and enantiomeric purity is critical for applications in stereoselective synthesis. The primary methods for this assessment are Gas Chromatography (GC) for both chemical and enantiomeric purity, and Nuclear Magnetic Resonance (NMR) spectroscopy, often in conjunction with chiral shift reagents, for enantiomeric excess determination.

Chemical Purity Determination by Gas Chromatography (GC)

This method is suitable for determining the percentage of 2-bromopentane relative to other volatile impurities, including its structural isomer, 3-bromopentane.

Methodology

-

Instrumentation : Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column : A non-chiral capillary column, such as a DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas : Helium or Hydrogen.

-

Injector Temperature : 250 °C.

-

Detector Temperature : 250 °C.

-

Oven Temperature Program :

-

Initial temperature: 40 °C, hold for 5 minutes.

-

Ramp: Increase to 150 °C at a rate of 10 °C/minute.

-

Hold at 150 °C for 2 minutes.

-

-

Injection Volume : 1 µL.

-

Split Ratio : 50:1.

-

Sample Preparation : Prepare a dilute solution of 2-bromopentane in a suitable solvent such as hexane or dichloromethane (e.g., 1% v/v).

Data Analysis

The chemical purity is determined by calculating the peak area percentage of 2-bromopentane relative to the total area of all observed peaks in the chromatogram.

Enantiomeric Purity Determination by Chiral Gas Chromatography (GC)

This is the most direct and common method for separating and quantifying the enantiomers of 2-bromopentane to determine the enantiomeric excess (e.e.) of the (S)-enantiomer.

Methodology

A specific method for the analysis of 2-halohydrocarbon enantiomers has been documented by Sigma-Aldrich using a specialized chiral column.[2]

-

Instrumentation : Gas chromatograph with a Flame Ionization Detector (FID).

-

Chiral Column : Astec® CHIRALDEX™ G-TA Capillary GC Column (30 m x 0.25 mm I.D., 0.12 μm film thickness).[2]

-

Carrier Gas : Helium at 30 psi.[2]

-

Injector Temperature : 250 °C.[2]

-

Detector Temperature : 250 °C.[2]

-

Oven Temperature Program :

-

Injection Volume : 1 µL.[2]

-

Split Ratio : 80:1.[2]

-

Sample Preparation : Prepare a solution of the (S)-2-bromopentane sample at a concentration of 2.5 mg/mL in a suitable solvent (e.g., hexane).[2]

Data Analysis

The enantiomeric excess is calculated from the integrated peak areas of the (S) and (R) enantiomers in the chromatogram using the following formula:

e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Enantiomeric Purity Estimation by NMR Spectroscopy with Chiral Shift Reagents

NMR spectroscopy in the presence of a chiral shift reagent can be used to differentiate the signals of enantiomers, allowing for the determination of their relative ratios. Chiral lanthanide shift reagents, such as Eu(hfc)3 (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), form diastereomeric complexes with the enantiomers of the analyte. This interaction leads to different induced chemical shifts for the protons of the (R) and (S) enantiomers, enabling their quantification.

Methodology

-

Instrumentation : High-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Chiral Shift Reagent : Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) [Eu(hfc)3].

-

Solvent : Anhydrous deuterated chloroform (CDCl3). It is crucial to use a dry solvent as water can compete with the analyte for coordination to the shift reagent.

-

Sample Preparation :

-

Dissolve a known amount of the (S)-2-bromopentane sample (e.g., 10-20 mg) in approximately 0.5 mL of anhydrous CDCl3 in an NMR tube.

-

Acquire a standard proton NMR spectrum of the sample.

-

Add small, incremental amounts of the chiral shift reagent (e.g., 2-5 mg portions) to the NMR tube.

-

Acquire a proton NMR spectrum after each addition, ensuring the sample is well-mixed.

-

Continue adding the shift reagent until a baseline separation of a specific proton signal (e.g., the methine proton at C2) for the two enantiomers is observed.

-

Data Analysis

Once a pair of signals corresponding to the two enantiomers is resolved, the enantiomeric excess can be calculated by comparing the integration of these two signals.

e.e. (%) = [ (Integration(S) - Integration(R)) / (Integration(S) + Integration(R)) ] x 100

Visualized Workflows

The following diagrams illustrate the logical workflows for assessing the commercial availability and determining the purity of (S)-2-bromopentane.

Caption: Workflow for finding a commercial source of (S)-2-bromopentane.

Caption: Workflow for the chemical and enantiomeric purity analysis of (S)-2-bromopentane.

References

An In-Depth Technical Guide to (S)-2-Bromopentane: Synthesis, Stereochemistry, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (S)-2-bromopentane, a chiral halogenated alkane of significant interest in stereoselective synthesis. This document details its chemical identity, molecular structure, and physicochemical properties. A key focus is the detailed experimental protocol for its stereospecific synthesis from the corresponding chiral alcohol, (R)-2-pentanol, via an S(_N)2 reaction mechanism. Furthermore, this guide outlines a robust analytical methodology for the determination of its enantiomeric purity using chiral gas chromatography. Spectroscopic data, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, are presented to aid in its characterization. This whitepaper is intended to be a valuable resource for researchers and professionals in organic chemistry and drug development, providing the necessary technical information for the synthesis and analysis of this important chiral building block.

Chemical Identity and Molecular Structure

(S)-2-Bromopentane is the (S)-enantiomer of 2-bromopentane. Its chemical and physical properties are summarized in the table below.

| Identifier | Value |

| CAS Number | 29882-58-4[1] |

| Molecular Formula | C₅H₁₁Br[2] |

| Molecular Weight | 151.04 g/mol [2] |

| IUPAC Name | (2S)-2-bromopentane[2] |

| SMILES | CCC--INVALID-LINK--Br[2] |

| InChI | InChI=1S/C5H11Br/c1-3-4-5(2)6/h5H,3-4H2,1-2H3/t5-/m0/s1[2] |

Molecular Structure:

The structure of (S)-2-bromopentane features a chiral center at the second carbon atom, to which the bromine atom is attached. The "S" designation in its name refers to the stereochemical configuration at this chiral center, as determined by the Cahn-Ingold-Prelog priority rules.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for 2-bromopentane is provided below. It is important to note that while some data is specific to the (S)-enantiomer, much of the reported physical and spectroscopic data does not differentiate between the enantiomers, as these properties are identical for both, with the exception of optical activity.

Physicochemical Properties

| Property | Value |

| Appearance | Colorless liquid |

| Boiling Point | 117.3 °C[1] |

| Density | 1.208 g/mL[1] |

| Flash Point | 20.6 °C[1] |

Spectroscopic Data

| Spectroscopy | Key Features |

| ¹H NMR | The proton NMR spectrum of 2-bromopentane is expected to show signals in the alkyl region. The proton attached to the carbon bearing the bromine atom (the methine proton) will be deshielded and appear further downfield, typically in the range of 3.5-4.5 ppm. The surrounding methyl and methylene protons will exhibit characteristic splitting patterns (e.g., doublets, triplets, multiplets) due to spin-spin coupling. |

| ¹³C NMR | In the carbon-13 NMR spectrum, the carbon atom bonded to the electronegative bromine atom will be significantly deshielded and appear downfield, typically in the range of 50-70 ppm. The other aliphatic carbons will appear at higher fields (lower ppm values). |

| FT-IR | The infrared spectrum of 2-bromopentane will be characterized by strong C-H stretching vibrations in the 2850-3000 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 690 and 515 cm⁻¹. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. Common fragmentation patterns include the loss of the bromine atom and cleavage of the alkyl chain. |

Stereospecific Synthesis of (S)-2-Bromopentane

The synthesis of enantiomerically pure (S)-2-bromopentane is most effectively achieved through a stereospecific S(_N)2 reaction, starting from the corresponding chiral alcohol with the opposite configuration, (R)-2-pentanol. The use of phosphorus tribromide (PBr₃) is a common and effective method for this transformation, as it proceeds with a clean inversion of stereochemistry.

Caption: Stereospecific synthesis of (S)-2-bromopentane via an S(_N)2 reaction.

Experimental Protocol: Synthesis of (S)-2-Bromopentane from (R)-2-Pentanol

Materials:

-

(R)-2-Pentanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Ice bath

-

Separatory funnel

-

Round-bottom flask

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place (R)-2-pentanol and anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). Cool the flask in an ice bath to 0 °C.

-

Addition of PBr₃: Slowly add phosphorus tribromide dropwise from the dropping funnel to the stirred solution of (R)-2-pentanol. The addition should be controlled to maintain the reaction temperature below 10 °C. A white precipitate of phosphorous acid may form during the reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, and then let it warm to room temperature and stir for an additional 2-3 hours.

-

Work-up: Carefully pour the reaction mixture over crushed ice. Transfer the mixture to a separatory funnel.

-

Extraction and Washing:

-

Separate the organic layer.

-

Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid; be cautious of gas evolution), and finally with brine.

-

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, and then filter to remove the drying agent.

-

Purification: Remove the solvent by rotary evaporation. The crude (S)-2-bromopentane can be purified by fractional distillation to obtain the pure product.

Analysis of Enantiomeric Purity

The enantiomeric purity of the synthesized (S)-2-bromopentane is a critical parameter and can be accurately determined using chiral gas chromatography (GC).

Caption: Workflow for the analysis of enantiomeric purity using chiral GC.

Experimental Protocol: Chiral Gas Chromatography

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

-

Chiral Column: A cyclodextrin-based chiral capillary column (e.g., β-DEX™ or γ-DEX™) is recommended for the separation of halogenated alkane enantiomers.

-

Carrier Gas: Helium or Hydrogen.

-

Temperature Program:

-

Initial Temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 5 °C/min to 150 °C.

-

Final Temperature: Hold at 150 °C for 5 minutes.

-

-

Injector and Detector Temperature: 250 °C.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the purified (S)-2-bromopentane in a suitable solvent (e.g., hexane or diethyl ether).

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Analysis: The two enantiomers will have different retention times on the chiral column. The enantiomeric excess (ee) can be calculated from the integrated peak areas of the (S) and (R) enantiomers using the following formula:

ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Conclusion

This technical guide has provided a detailed overview of the key properties, stereospecific synthesis, and analytical methods for (S)-2-bromopentane. The provided experimental protocols offer a practical foundation for researchers and professionals to produce and characterize this important chiral building block. The stereochemical control in its synthesis makes (S)-2-bromopentane a valuable intermediate in the development of new chiral molecules, particularly in the pharmaceutical industry. Careful execution of the outlined procedures and analytical techniques is essential to ensure the desired stereochemical purity and successful application in subsequent synthetic endeavors.

References

An In-Depth Technical Guide to the Thermodynamic and Kinetic Aspects of (S)-2-Bromopentane Reactions

This technical guide provides a comprehensive overview of the thermodynamic and kinetic data for reactions involving (S)-2-bromopentane. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the competing nucleophilic substitution (SN2) and elimination (E2) pathways, supported by data presentation in structured tables, detailed experimental methodologies, and visual diagrams of reaction mechanisms and workflows.

Introduction to (S)-2-Bromopentane Reactivity

(S)-2-Bromopentane is a secondary alkyl halide, a class of compounds known for its susceptibility to both nucleophilic substitution and elimination reactions. The stereochemistry at the chiral center and the nature of the substrate play a crucial role in determining the reaction pathway and the resulting products. The primary competing reactions are the bimolecular nucleophilic substitution (SN2) and the bimolecular elimination (E2) mechanisms.

The outcome of the reaction of (S)-2-bromopentane with a nucleophile/base is highly dependent on several factors:

-

Nature of the Nucleophile/Base: Strong, sterically unhindered bases favor the E2 mechanism, while good nucleophiles that are weak bases favor the SN2 pathway.

-

Solvent: Polar aprotic solvents tend to favor SN2 reactions, whereas polar protic solvents can favor both, though strong bases in protic solvents will still predominantly lead to elimination.

-

Temperature: Higher temperatures generally favor elimination reactions over substitution reactions[1]. This is because elimination reactions typically have a higher activation energy and result in an increase in the number of molecules, leading to a more positive entropy change[1].

Reaction Mechanisms

The two primary competing mechanisms for the reactions of (S)-2-bromopentane are the SN2 and E2 pathways. Both are bimolecular, meaning their rates depend on the concentration of both the alkyl halide and the nucleophile/base.

SN2 (Bimolecular Nucleophilic Substitution)

The SN2 reaction is a single-step, concerted mechanism where the nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the leaving group (bromide ion). This backside attack results in an inversion of stereochemistry at the chiral center. For (S)-2-bromopentane, this would lead to the formation of an (R)-substituted product. The rate of an SN2 reaction is described by a second-order rate law: Rate = k[(S)-2-bromopentane][Nucleophile][2][3].

E2 (Bimolecular Elimination)

The E2 reaction is also a concerted, one-step mechanism. In this pathway, a base abstracts a proton from a carbon atom adjacent (β-position) to the carbon bearing the bromine. Simultaneously, the carbon-bromine bond breaks, and a double bond is formed between the α and β carbons. For 2-bromopentane, there are two different β-hydrogens, leading to the potential for two different alkene products: 1-pentene and 2-pentene. According to Zaitsev's rule, the more substituted and therefore more stable alkene is the major product[4][5]. In the case of 2-bromopentane, 2-pentene is the major elimination product. The E2 reaction also follows a second-order rate law: Rate = k[(S)-2-bromopentane][Base][6].

Thermodynamic and Kinetic Data

Factors Influencing SN2 vs. E2 Competition

The ratio of SN2 to E2 products is a critical consideration in the reactions of secondary alkyl halides like (S)-2-bromopentane.

| Factor | Favors SN2 | Favors E2 | Rationale |

| Nucleophile/Base | Good nucleophile, weak base (e.g., I⁻, CN⁻, RS⁻) | Strong, sterically hindered base (e.g., t-BuOK) or strong, non-bulky base (e.g., EtO⁻, OH⁻) | Strong bases are more effective at abstracting a proton, driving the elimination pathway. Good nucleophiles that are not strongly basic will favor attacking the electrophilic carbon. |

| Substrate | Primary > Secondary >> Tertiary | Tertiary > Secondary > Primary | Steric hindrance around the electrophilic carbon in more substituted alkyl halides hinders the backside attack required for SN2. The stability of the resulting alkene favors E2 for more substituted halides. |

| Solvent | Polar aprotic (e.g., DMSO, acetone) | Polar protic (e.g., ethanol, water) when a strong base is used. | Polar aprotic solvents solvate the cation but not the anion of the nucleophile, increasing its nucleophilicity. In protic solvents, strong bases remain effective for elimination. |

| Temperature | Lower temperatures | Higher temperatures | Elimination reactions generally have a higher activation energy and a more positive entropy change, making them more favorable at higher temperatures[1]. |

Studies on similar secondary alkyl halides show that with strongly basic nucleophiles like sodium methoxide, elimination (E2) is the predominant pathway, often accounting for over 80% of the products[7]. For instance, the reaction of isopropyl bromide with hydroxide in ethanol at 55°C yields 71% E2 product and 29% SN2 product[7].

Experimental Protocols

Detailed experimental protocols for determining the kinetic and thermodynamic parameters of (S)-2-bromopentane reactions involve monitoring the reaction progress over time under controlled conditions.

General Protocol for Determining Rate Law and Rate Constant

This protocol outlines a general method for determining the rate law of the reaction between (S)-2-bromopentane and a nucleophile, such as sodium hydroxide.

Objective: To determine the order of the reaction with respect to (S)-2-bromopentane and the nucleophile, and to calculate the rate constant.

Materials:

-

(S)-2-bromopentane

-

Sodium hydroxide solution of known concentration

-

Ethanol (or other suitable solvent)

-

Constant temperature bath

-

Apparatus for titration or spectroscopic analysis

-

Standardized acid solution for titration

Procedure:

-

Reaction Setup: A series of experiments are conducted where the initial concentration of one reactant is varied while the other is kept constant. All reactions must be maintained at a constant temperature.

-

Monitoring Reaction Progress: The concentration of a reactant or product is monitored over time. A common method is to take aliquots of the reaction mixture at specific time intervals, quench the reaction (e.g., by rapid cooling or adding a reagent to stop the reaction), and then determine the concentration of a species. For example, the concentration of hydroxide can be determined by titration with a standardized acid.

-

Data Analysis:

-

Initial Rates Method: The initial rate of the reaction is determined for each experiment by plotting concentration versus time and finding the initial slope. The order of the reaction with respect to each reactant can be determined by comparing the initial rates between experiments where the concentration of only one reactant was changed.

-

Integrated Rate Laws: The data can be plotted using the integrated rate laws for first or second-order reactions to see which plot yields a straight line. For a second-order reaction (as expected for SN2 and E2), a plot of 1/[Reactant] versus time will be linear.

-

-

Calculating the Rate Constant (k): Once the rate law is established, the rate constant can be calculated from the slope of the line in the integrated rate law plot or from the initial rate data.

Visualizing Reaction Pathways and Workflows

Diagrams created using the DOT language provide a clear visualization of the reaction mechanisms and experimental logic.

SN2 Reaction Mechanism of (S)-2-Bromopentane

Caption: SN2 mechanism for (S)-2-bromopentane.

E2 Reaction Mechanism of (S)-2-Bromopentane

Caption: E2 mechanism for (S)-2-bromopentane.

Experimental Workflow for Kinetic Analysis

Caption: Experimental workflow for kinetic studies.

Conclusion

The reactions of (S)-2-bromopentane serve as an excellent model for understanding the competition between SN2 and E2 pathways in secondary alkyl halides. While specific quantitative thermodynamic and kinetic data are not broadly published, the qualitative and semi-quantitative principles outlined in this guide provide a robust framework for predicting reaction outcomes. The choice of nucleophile/base, solvent, and temperature are critical parameters that can be manipulated to favor either substitution or elimination, thereby controlling the product distribution. The experimental protocols and diagrams provided herein offer a practical guide for the study and application of these fundamental organic reactions.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 3. Alkyl halide reactions | PPTX [slideshare.net]

- 4. 4) Equally in all the three 2-Bromopentane is heated with potassium ethox.. [askfilo.com]

- 5. testbook.com [testbook.com]

- 6. The E2 Reaction Mechanism [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

A Comprehensive Technical Guide to the Solubility of (s)-2-bromo-pentane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility characteristics of (s)-2-bromo-pentane, a chiral halogenated alkane relevant in various synthetic and pharmaceutical applications. This document outlines the theoretical principles governing its solubility, presents available solubility data, and offers a detailed experimental protocol for its determination.

Introduction

(s)-2-bromopentane is a chiral alkyl halide with a stereocenter at the second carbon. Its chemical structure, consisting of a five-carbon chain with a bromine atom, renders it a relatively nonpolar molecule. The principle of "like dissolves like" is the primary determinant of its solubility in various organic solvents.[1][2] This guide explores the solubility of this compound in a range of common organic solvents, providing a valuable resource for its application in organic synthesis, reaction chemistry, and drug development.

Theoretical Framework of Solubility

The solubility of a solute in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the primary intermolecular forces are London dispersion forces and weak dipole-dipole interactions arising from the carbon-bromine bond.

Key Factors Influencing Solubility:

-

Polarity: this compound is a largely nonpolar molecule.[1] Consequently, it exhibits higher solubility in nonpolar or weakly polar organic solvents.

-

Intermolecular Forces: The energy required to break the intermolecular forces within the pure solute and solvent must be compensated by the energy released upon the formation of new solute-solvent interactions. Dissolution is favorable when the solute-solvent interactions are comparable to or stronger than the solute-solute and solvent-solvent interactions.[3]

-

Temperature: The solubility of liquids in liquids can either increase or decrease with temperature, depending on the enthalpy of the solution. For many systems, solubility increases with temperature.

-

Pressure: For liquid-liquid systems, pressure has a negligible effect on solubility under typical laboratory conditions.

Solubility Data

| Solvent | Chemical Formula | Polarity | Expected Solubility of this compound |

| Hexane | C₆H₁₄ | Nonpolar | High / Miscible |

| Diethyl Ether | (C₂H₅)₂O | Weakly Polar | High / Miscible |

| Chloroform | CHCl₃ | Weakly Polar | High / Miscible |

| Ethanol | C₂H₅OH | Polar | Moderately Soluble |

| Acetone | (CH₃)₂CO | Polar Aprotic | Soluble |

| Water | H₂O | Highly Polar | Insoluble/Very Low Solubility[1][2][4] |

Experimental Protocol for Determining Solubility

This section outlines a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent. The method is based on the preparation of a saturated solution followed by quantitative analysis.

Materials and Equipment

-

This compound (solute)

-

Organic solvent of interest (e.g., hexane, ethanol)

-

Analytical balance (± 0.0001 g)

-

Glass vials with screw caps

-

Thermostatic shaker or water bath

-

Calibrated pipettes and syringes

-

Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID)

-

Volumetric flasks

Procedure

4.2.1. Preparation of a Saturated Solution

-

Add a known volume of the organic solvent to a series of glass vials.

-

To each vial, add an excess amount of this compound. The presence of a separate, undissolved phase of this compound should be visible.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solvent is saturated with the solute.

4.2.2. Sample Preparation for Analysis

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for several hours to allow for complete phase separation.

-

Carefully withdraw a known volume of the supernatant (the saturated solvent phase) using a calibrated syringe. It is crucial to avoid disturbing the undissolved solute phase at the bottom of the vial.

-

Transfer the withdrawn sample into a volumetric flask and dilute with the pure solvent to a known final volume. This dilution is necessary to bring the concentration within the linear range of the analytical instrument.

4.2.3. Quantitative Analysis by Gas Chromatography (GC)

-

Prepare a series of calibration standards of this compound in the same organic solvent with known concentrations.

-

Analyze the calibration standards using the GC-FID to generate a calibration curve (peak area vs. concentration).

-

Inject the diluted sample of the saturated solution into the GC.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility can then be expressed in units such as g/100 mL or mole fraction.

Visualizations

The following diagrams illustrate the logical workflow for determining solubility and the key factors that influence the solubility of this compound in organic solvents.

References

Methodological & Application

(S)-2-Bromopentane in Asymmetric Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

(S)-2-bromopentane is a valuable chiral building block in asymmetric synthesis, primarily utilized for the stereospecific introduction of a secondary pentyl group. Its utility lies in its ability to undergo nucleophilic substitution reactions, predominantly through an S(_N)2 mechanism, which proceeds with a predictable inversion of stereochemistry at the chiral center. This allows for the synthesis of a variety of enantiomerically enriched compounds, which is of paramount importance in the development of pharmaceuticals and other biologically active molecules.

Core Applications

The primary application of (S)-2-bromopentane in asymmetric synthesis is as an electrophile in S(_N)2 reactions. The bromide atom serves as an excellent leaving group, facilitating the attack of a wide range of nucleophiles. Due to the stereospecific nature of the S(_N)2 reaction, the (S)-configuration of the starting material directly leads to the formation of a product with an (R)-configuration at the corresponding carbon center. This predictable stereochemical outcome is a cornerstone of modern asymmetric synthesis.

Key reaction classes where (S)-2-bromopentane is a valuable reagent include:

-

Formation of Chiral Alcohols: Reaction with hydroxide ions or protected hydroxylamines.

-

Synthesis of Chiral Ethers: Williamson ether synthesis with alkoxides.

-

Creation of Chiral Amines: Alkylation of amines or azide followed by reduction.

-

Carbon-Carbon Bond Formation: Coupling reactions with organometallic reagents such as Gilman cuprates (Corey-House synthesis).

-

Synthesis of Chiral Nitriles: Reaction with cyanide salts.

Data Presentation

The following table summarizes the expected stereochemical outcomes and provides a framework for anticipated reaction parameters for common S(_N)2 reactions involving (S)-2-bromopentane. It is important to note that specific yields and enantiomeric excesses are highly dependent on the precise reaction conditions and the nature of the nucleophile.

| Nucleophile (Nu⁻) | Reagent Example | Product | Expected Stereochemistry | Typical Solvent(s) | Expected Yield | Expected Enantiomeric Excess (ee) |

| Hydroxide | Sodium Hydroxide (NaOH) | (R)-Pentan-2-ol | Inversion | Acetone/Water, Ethanol | Moderate to High | High (>95%) |

| Methoxide | Sodium Methoxide (NaOMe) | (R)-2-Methoxypentane | Inversion | Methanol, THF | High | High (>95%) |

| Azide | Sodium Azide (NaN₃) | (R)-2-Azidopentane | Inversion | DMF, DMSO | High | High (>95%) |

| Cyanide | Sodium Cyanide (NaCN) | (R)-2-Cyanopentane | Inversion | DMSO, DMF | High | High (>95%) |

| Di-n-propylcuprate | Lithium di-n-propylcuprate | (S)-3-Methylheptane | Inversion | Diethyl ether, THF | Moderate to High | High (>95%) |

Experimental Protocols

Protocol 1: Synthesis of (R)-Pentan-2-ol via S(_N)2 Reaction

This protocol describes the nucleophilic substitution of (S)-2-bromopentane with hydroxide to yield (R)-pentan-2-ol. The reaction proceeds with inversion of stereochemistry.

Materials:

-

(S)-2-Bromopentane

-

Sodium hydroxide (NaOH)

-

Acetone

-

Distilled water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (1.2 equivalents) in a 1:1 mixture of acetone and water.

-

Add (S)-2-bromopentane (1.0 equivalent) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and add diethyl ether.

-

Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude (R)-pentan-2-ol.

-

Purify the product by fractional distillation or column chromatography.

-

Characterize the product by NMR and determine the enantiomeric excess using chiral GC or HPLC.

Protocol 2: Corey-House Synthesis of (S)-3-Methylheptane

This protocol details the coupling of (S)-2-bromopentane with lithium di-n-propylcuprate to form (S)-3-methylheptane, a classic example of carbon-carbon bond formation with inversion of stereochemistry.

Materials:

-

(S)-2-Bromopentane

-

1-Bromopropane

-

Lithium wire

-

Copper(I) iodide (CuI)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

Procedure:

Part A: Preparation of Lithium di-n-propylcuprate (Gilman Reagent)

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous diethyl ether and freshly cut lithium wire (2.2 equivalents based on 1-bromopropane).

-

Cool the flask to -10 °C and add 1-bromopropane (1.0 equivalent) dropwise while maintaining the temperature.

-

After the addition is complete, allow the mixture to stir at 0 °C for 1 hour to form n-propyllithium.

-

In a separate flame-dried flask under an inert atmosphere, suspend copper(I) iodide (0.5 equivalents based on n-propyllithium) in anhydrous diethyl ether and cool to -20 °C.

-

Slowly add the prepared n-propyllithium solution to the CuI suspension.

-

Allow the mixture to stir at -20 °C for 30 minutes to form the lithium di-n-propylcuprate solution.

Part B: Coupling Reaction

-

Cool the Gilman reagent solution to -78 °C.

-

Slowly add a solution of (S)-2-bromopentane (1.0 equivalent) in anhydrous diethyl ether to the Gilman reagent.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase.

-

Purify the resulting (S)-3-methylheptane by distillation.

-

Analyze the product by GC-MS and determine the enantiomeric excess by chiral GC.

Mandatory Visualizations

Application Notes and Protocols for the Formation of (S)-pentan-2-ylmagnesium bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of the Grignard reagent (S)-pentan-2-ylmagnesium bromide from (S)-2-bromopentane. Two primary methodologies are presented: a classical approach using magnesium metal, which is known to lead to significant racemization, and a modern, stereoretentive method that largely preserves the enantiomeric purity of the starting material. This application note aims to guide researchers in selecting the appropriate protocol based on the stereochemical requirements of their synthetic route. Quantitative data on reaction parameters and expected stereochemical outcomes are summarized, and detailed experimental procedures are provided.

Introduction

Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds. The preparation of Grignard reagents from chiral alkyl halides, such as (S)-2-bromopentane, presents a significant challenge due to the potential for racemization at the stereocenter. The classical method of reacting the alkyl halide with magnesium metal often proceeds through radical intermediates, which can lead to a loss of stereochemical integrity.[1][2] For synthetic applications where the chirality of the Grignard reagent is crucial, alternative, stereoretentive methods have been developed.

This document outlines both the traditional and a modern, stereoretentive protocol for the preparation of (S)-pentan-2-ylmagnesium bromide. The classical protocol is provided for contexts where stereochemistry is not a primary concern or for comparative purposes. The stereoretentive protocol is recommended for syntheses where maintaining the enantiopurity of the chiral center is paramount.

Data Presentation

The following tables summarize the key quantitative data associated with the two primary protocols for the formation of (S)-pentan-2-ylmagnesium bromide.

Table 1: Comparison of Protocols for (S)-pentan-2-ylmagnesium bromide Formation

| Parameter | Classical Method | Stereoretentive Method (via Transmetalation) |

| Starting Material | (S)-2-bromopentane | (S)-2-iodopentane (or other halide) |

| Primary Reagents | Magnesium turnings | t-BuLi, Me₃SiCH₂MgCl |

| Typical Solvent | Diethyl ether or THF | Pentane/Diethyl ether mixture |

| Reaction Temperature | 25-35 °C (reflux) | -78 °C to -50 °C |

| Typical Reaction Time | 1-3 hours | < 1 hour |

| Expected Yield | 50-80% | 70-90% |

| Expected Stereointegrity | Low (significant racemization) | High (up to 99% ee with retention) |

Table 2: Configurational Stability of Chiral Secondary Alkylmagnesium Reagents

| Temperature (°C) | Time (hours) | Approximate Enantiomeric Excess (ee) |

| -78 | 1 | >90% |

| -50 | 1 | ~86% |

| -50 | 3 | ~69% |

| -20 | 1 | ~60% |

Note: Data is generalized from studies on similar chiral secondary alkylmagnesium reagents and serves as an estimate of stability.

Experimental Protocols

Protocol 1: Classical Formation of (S)-pentan-2-ylmagnesium bromide (with Expected Racemization)

This protocol describes the traditional method for preparing a Grignard reagent from a secondary alkyl halide. It is expected to yield a largely racemic mixture of pentan-2-ylmagnesium bromide.

Materials:

-

(S)-2-bromopentane

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as initiator)

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

-

Heating mantle

Procedure:

-

Apparatus Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and an inlet for inert gas. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas to exclude moisture.

-

Magnesium Activation: Place the magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask. Gently heat the flask under a flow of inert gas to sublime the iodine, which will etch the surface of the magnesium, activating it.

-

Initiation: Add a small portion (approx. 10%) of a solution of (S)-2-bromopentane (1 equivalent) in anhydrous diethyl ether or THF to the magnesium turnings.

-

Reaction: The reaction should initiate, as evidenced by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy gray solution. If the reaction does not start, gentle warming may be applied.

-

Addition: Once the reaction has started, add the remaining solution of (S)-2-bromopentane dropwise from the addition funnel at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting gray-to-brown solution is the Grignard reagent.

-

Quantification (Optional): The concentration of the Grignard reagent can be determined by titration before use in subsequent reactions.

Protocol 2: Stereoretentive Formation of (S)-pentan-2-ylmagnesium bromide

This protocol utilizes a modern transmetalation approach to prepare enantiomerically enriched (S)-pentan-2-ylmagnesium bromide. This method avoids the formation of radical intermediates, thus preserving the stereochemistry of the starting material.

Materials:

-

(S)-2-iodopentane (preferred for I/Li exchange)

-

tert-Butyllithium (t-BuLi) in pentane

-

Trimethylsilylmethylmagnesium chloride (Me₃SiCH₂MgCl) in a suitable solvent

-

Anhydrous pentane

-

Anhydrous diethyl ether

-

Schlenk flask or similar apparatus for air-sensitive reactions

-

Syringes for transfer of air-sensitive reagents

-

Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

-

Apparatus Setup: Use a Schlenk flask equipped with a magnetic stir bar and septum, all thoroughly dried and maintained under an inert atmosphere.

-

Initial Mixture: To the flask, add a solution of (S)-2-iodopentane (1 equivalent) and trimethylsilylmethylmagnesium chloride (1.1 equivalents) in a 2:1 mixture of pentane and diethyl ether.

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Transmetalation: Slowly add tert-butyllithium (2.2 equivalents) to the cooled, stirred solution. This will effect an iodine-lithium exchange followed by a lithium-magnesium transmetalation.

-

Reaction: Maintain the reaction at a low temperature (e.g., -78 °C to -50 °C) for a short period (typically less than 30 minutes) to form the chiral Grignard reagent with high retention of configuration.

-

Immediate Use: The resulting enantiomerically enriched (S)-pentan-2-ylmagnesium bromide is configurationally unstable at higher temperatures and should be used immediately in the subsequent reaction by adding the electrophile at low temperature.

Stereochemical Analysis

To determine the enantiomeric excess (ee) of the formed Grignard reagent, it can be quenched with an electrophile that will not introduce a new stereocenter, and the chirality of the resulting product can be analyzed. For example, quenching with CO₂ to form 2-methylpentanoic acid, followed by derivatization to a chiral ester or amide, allows for the determination of the ee by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Mandatory Visualizations

References

Application Notes and Protocols for Stereospecific Nucleophilic Substitution Reactions with (S)-2-Bromopentane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of stereospecific nucleophilic substitution reactions involving the chiral secondary alkyl halide, (S)-2-bromopentane. This document outlines the reaction mechanisms, presents quantitative data for specific reactions, and offers detailed experimental protocols. The information herein is intended to guide researchers in predicting and controlling the stereochemical outcome of nucleophilic substitution reactions, a critical aspect of asymmetric synthesis in drug development.

Introduction

Nucleophilic substitution reactions are fundamental transformations in organic synthesis. When the substrate is chiral, as is the case with (S)-2-bromopentane, the stereochemical course of the reaction becomes a critical consideration. As a secondary alkyl halide, (S)-2-bromopentane can undergo substitution via both the unimolecular (SN1) and bimolecular (SN2) pathways. The prevailing mechanism is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature. Understanding and controlling these factors is paramount for achieving the desired stereoisomer of the product.

SN2 Pathway: This is a single-step, concerted mechanism where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (bromide). This "backside attack" leads to an inversion of the stereochemical configuration at the chiral center. Therefore, an SN2 reaction of (S)-2-bromopentane is expected to yield the corresponding (R)-configured product.

SN1 Pathway: This is a two-step mechanism that proceeds through a planar carbocation intermediate. The nucleophile can attack this flat intermediate from either face with nearly equal probability. Consequently, the SN1 reaction of an enantiomerically pure starting material typically results in a nearly racemic mixture of the product, with both retention and inversion of configuration.

Quantitative Data Summary

The stereochemical outcome and product distribution of nucleophilic substitution reactions with (S)-2-bromopentane are highly sensitive to the reaction conditions. The following tables summarize key quantitative data for representative reactions.

Table 1: SN2 Reaction of (S)-2-Bromopentane with Sodium Azide

| Parameter | Value | Conditions |

| Product | (R)-2-Azidopentane | - |

| Nucleophile | Sodium Azide (NaN₃) | - |

| Solvent | Dimethylformamide (DMF) | Polar aprotic |

| Stereochemical Outcome | Inversion of configuration | Predominantly SN2 |

| Enantiomeric Excess (e.e.) | High (approaching 100%) | - |

| Yield | High | - |

Note: Specific yield and enantiomeric excess values are dependent on precise reaction conditions and purification methods.

Table 2: Reaction of (S)-2-Bromopentane with Sodium Hydroxide in Ethanol

| Parameter | Value | Conditions |

| Substitution Product | 2-Pentanol | - |

| Elimination Product | Pentenes | - |

| Nucleophile/Base | Sodium Hydroxide (NaOH) | Strong nucleophile, strong base |

| Solvent | Ethanol | Polar protic |

| Stereochemical Outcome | Racemization | Significant SN1 character |

| Product Distribution | Mixture of substitution and elimination products | - |

Note: The use of a protic solvent like ethanol promotes the SN1 pathway, leading to racemization. The strong basicity of hydroxide also favors the competing E2 elimination pathway.

Experimental Protocols

Protocol for the SN2 Reaction of (S)-2-Bromopentane with Sodium Azide

This protocol describes the synthesis of (R)-2-azidopentane from (S)-2-bromopentane, a classic example of an SN2 reaction with complete inversion of stereochemistry.

Materials:

-

(S)-2-Bromopentane

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Polarimeter

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium azide in anhydrous DMF.

-

Add (S)-2-bromopentane to the solution.

-

Heat the reaction mixture with stirring under an inert atmosphere (e.g., nitrogen or argon). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing diethyl ether and wash with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude (R)-2-azidopentane.

-

Purify the product by distillation or column chromatography.

-

Characterize the product using appropriate analytical techniques (e.g., NMR, IR spectroscopy).

-

Determine the optical rotation of the purified product using a polarimeter and calculate the enantiomeric excess.

Protocol for Investigating the Reaction of (S)-2-Bromopentane with Sodium Hydroxide in Ethanol

This protocol is designed to investigate the competition between SN1/SN2 and E1/E2 pathways in the reaction of a secondary alkyl halide with a strong nucleophile/base in a protic solvent.

Materials:

-

(S)-2-Bromopentane

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Pentane

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Polarimeter

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium hydroxide in ethanol.

-

Add (S)-2-bromopentane to the ethanolic NaOH solution.

-

Heat the mixture to reflux with stirring for a specified period.

-

Cool the reaction mixture to room temperature and quench by adding saturated aqueous ammonium chloride solution.

-

Extract the products with pentane.

-